molecular formula C7H17Cl2N3O B2512764 3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride CAS No. 2309474-75-5

3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride

Cat. No.: B2512764
CAS No.: 2309474-75-5
M. Wt: 230.13
InChI Key: PZDNNASJZNUZLQ-UHFFFAOYSA-N
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Description

3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride: is a chemical compound with the molecular formula C7H16ClN3O. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride typically involves the reaction of N-ethylpyrrolidine with an appropriate amine source under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes

Properties

IUPAC Name

3-amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c1-2-9-7(11)10-4-3-6(8)5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDNNASJZNUZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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